FTase Selectivity Over GGTase I
FTI-277, the methyl ester prodrug of FTI-276, retains the parent scaffold's high selectivity for farnesyltransferase (FTase) over geranylgeranyltransferase type I (GGTase I). In the definitive biochemical characterization, FTI-276 inhibited FTase with an IC50 of 500 pM and GGTase I with an IC50 of 50 nM, yielding an approximately 100-fold selectivity window. The FTI-277 hydrochloride salt confirms this selectivity profile as an 'effective and specific FTase inhibitor (IC50: 500 pM) with selectivity about 100-fold than the closely related GGTase I' [1]. By contrast, the dual prenylation inhibitor L-778,123 suppresses both FTase and GGTase I (FTase IC50 ~1 nM; GGTase I IC50 ~10 nM, approximately 10-fold selectivity), leading to combined blockade of protein farnesylation and geranylgeranylation [2]. The wider selectivity window of FTI-277 means that at concentrations sufficient to fully inhibit FTase, GGTase I activity is largely preserved, enabling cleaner dissection of farnesylation-dependent biology.
| Evidence Dimension | Selectivity ratio: FTase IC50 vs. GGTase I IC50 |
|---|---|
| Target Compound Data | FTI-277: FTase IC50 = 500 pM; GGTase I IC50 ≈ 50 nM (100-fold selectivity) |
| Comparator Or Baseline | L-778,123: FTase IC50 ≈ 1 nM; GGTase I IC50 ≈ 10 nM (≈10-fold selectivity) |
| Quantified Difference | Approximately 10-fold greater selectivity window for FTI-277 (100-fold) versus L-778,123 (≈10-fold) |
| Conditions | In vitro enzyme inhibition assay using FTase and GGTase I from human Burkitt lymphoma (Daudi) cell 60,000×g supernatants [1]; L-778,123 data from published preclinical pharmacological profiling [2]. |
Why This Matters
A wider FTase/GGTase I selectivity window allows researchers to inhibit protein farnesylation without confounding suppression of geranylgeranylation-dependent processes, which is critical for mechanistic studies where dual inhibition would obscure pathway assignment.
- [1] Lerner EC, et al. J Biol Chem. 1995;270(45):26802-26806. FTase IC50 = 500 pM for FTI-276; GGTase I IC50 = 50 nM. FTI 277 HCl product information, TargetMol Cat. No. T2700, confirming identical selectivity profile. View Source
- [2] Lobell RB, Omer CA, Abrams MT, et al. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models. Cancer Res. 2001;61(24):8758-8768. L-778,123 dual inhibition profile. View Source
